molecular formula C20H20N2O2S B2940085 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide CAS No. 565466-26-4

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2940085
CAS No.: 565466-26-4
M. Wt: 352.45
InChI Key: TVHXUEJISHWAHG-UHFFFAOYSA-N
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Description

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound characterized by the presence of an oxazole ring substituted with diphenyl groups and a thioether linkage to an isopropylacetamide moiety

Preparation Methods

The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide typically involves the following steps:

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminophenol and benzoyl chloride.

    Introduction of diphenyl groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an acid chloride.

    Thioether linkage formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under suitable conditions.

    Attachment of the isopropylacetamide moiety: The final step involves the reaction of the thioether derivative with isopropylamine and acetic anhydride to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to an oxazoline or oxazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring or the thioether linkage using reagents such as alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, oxazolines, and substituted derivatives.

Scientific Research Applications

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide can be compared with other similar compounds, such as:

    2-((4,5-Diphenyloxazol-2-yl)thio)-N’-hydroxyethanimidamide: This compound has a similar structure but with a hydroxyethanimidamide moiety instead of an isopropylacetamide moiety.

    4,5-Diphenyloxazole derivatives: These compounds share the oxazole ring and diphenyl groups but differ in the substituents attached to the ring.

    Thioether-linked oxazole compounds: These compounds have a thioether linkage similar to this compound but differ in the nature of the substituents attached to the oxazole ring and the thioether linkage.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14(2)21-17(23)13-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHXUEJISHWAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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